molecular formula C14H12BrNO4 B15199921 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene

Cat. No.: B15199921
M. Wt: 338.15 g/mol
InChI Key: JNIKZZXESUBNKP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.

Each of these steps requires specific reaction conditions and reagents. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation typically involves the use of methanol and a strong acid catalyst . Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid . Benzyloxylation can be achieved using benzyl chloride and a base such as sodium hydroxide .

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Benzyloxy)-4-bromo-2-methoxy-5-aminobenzene .

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

1-bromo-5-methoxy-2-nitro-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrNO4/c1-19-13-7-11(15)12(16(17)18)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

JNIKZZXESUBNKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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